molecular formula C18H13Cl2NO3S B4553148 ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4553148
M. Wt: 394.3 g/mol
InChI Key: LHCHBJUMHDVJTN-UHFFFAOYSA-N
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Description

ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C18H13Cl2NO3S and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate is 392.9993198 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of various derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate and evaluated their biological activities, particularly their antimicrobial properties. For example, Narayana et al. (2006) synthesized derivatives that exhibited promising antibacterial and antifungal activity. Similarly, Spoorthy et al. (2021) synthesized a series of compounds and assessed their antimicrobial activities, including docking studies to understand their interactions at the molecular level (Narayana, Ashalatha, Raj, & Kumari, 2006); (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Applications in Cancer Research

A significant amount of research has focused on the potential anticancer properties of derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate. Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents with promising results against various cancer cell lines. Gad et al. (2020) also synthesized derivatives showing interesting antiproliferative potential against cancer cell lines, highlighting their potential as apoptosis-inducing agents for breast cancer (Mohareb, Abdallah, Helal, & Shaloof, 2016); (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Photophysical and Photochemical Studies

The compounds derived from ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate have been studied for their photophysical properties. Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, contributing to our understanding of these compounds in photochemical reactions (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Enzymatic and Bioconjugation Studies

The compound has also been a subject of study in the context of enzymatic reactions and bioconjugation. Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, using ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate as a part of their study (Nakajima & Ikada, 1995).

Organic Synthesis

The compound has been utilized in various organic synthesis processes. Zhu et al. (2003) presented a phosphine-catalyzed [4 + 2] annulation synthesis using derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate, showcasing its utility in creating highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)12-9-10(19)7-8-13(12)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCHBJUMHDVJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.